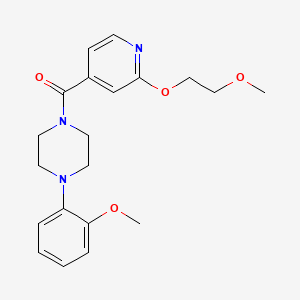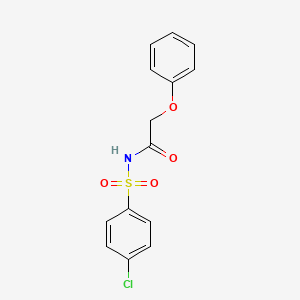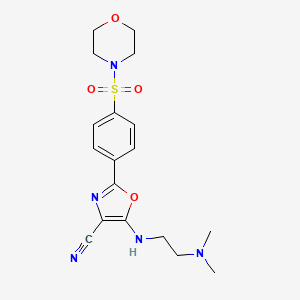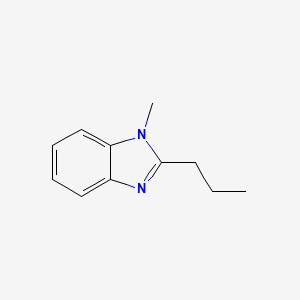
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide, also known as THIP, is a GABA receptor agonist that has been widely studied for its potential therapeutic applications. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively researched for its effects on the central nervous system.
Mechanism of Action
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability in the central nervous system. By activating the GABA-A receptor, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and decreased neuronal excitability. These effects are thought to underlie its anxiolytic and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide as a research tool is its specificity for the GABA-A receptor, which allows for targeted manipulation of GABAergic neurotransmission. However, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has also been shown to have off-target effects at high concentrations, which can complicate interpretation of results. Additionally, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has poor bioavailability and a short half-life, which can limit its usefulness in certain experimental paradigms.
Future Directions
There are a number of potential future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide. One area of interest is the development of more selective GABA-A receptor agonists with improved pharmacokinetic properties. Additionally, there is growing interest in the use of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide and other GABAergic compounds as potential treatments for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, further research is needed to fully elucidate the mechanisms underlying the effects of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide on neuronal excitability and neurotransmission.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide involves several steps, including the reaction of 2-bromoethylthiophene with 2-amino-6-methoxyindole, followed by the addition of 2-hydroxypropylamine and the final step of carboxamide formation. The resulting compound is a white crystalline solid that is soluble in water.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and epilepsy. It has been shown to have anxiolytic effects in animal models and has been studied as a potential treatment for anxiety disorders in humans. Additionally, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been shown to have anticonvulsant effects in animal models and has been studied as a potential treatment for epilepsy.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(21,15-4-3-7-23-15)10-18-16(20)14-8-11-5-6-12(22-2)9-13(11)19-14/h3-9,19,21H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKCEDFHHHBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4S)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2906075.png)

![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2906079.png)


![(2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2906084.png)


![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)
![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)